molecular formula C17H16N4O2 B6669940 N-[(2R,3S)-2-pyridin-3-yloxolan-3-yl]imidazo[1,5-a]pyridine-7-carboxamide

N-[(2R,3S)-2-pyridin-3-yloxolan-3-yl]imidazo[1,5-a]pyridine-7-carboxamide

Cat. No.: B6669940
M. Wt: 308.33 g/mol
InChI Key: FPSTZFGNJYLUPE-JKSUJKDBSA-N
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Description

N-[(2R,3S)-2-pyridin-3-yloxolan-3-yl]imidazo[1,5-a]pyridine-7-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that combines a pyridine ring, an oxolane ring, and an imidazo[1,5-a]pyridine moiety, making it an interesting subject for research in chemistry, biology, and medicine.

Properties

IUPAC Name

N-[(2R,3S)-2-pyridin-3-yloxolan-3-yl]imidazo[1,5-a]pyridine-7-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N4O2/c22-17(12-3-6-21-11-19-10-14(21)8-12)20-15-4-7-23-16(15)13-2-1-5-18-9-13/h1-3,5-6,8-11,15-16H,4,7H2,(H,20,22)/t15-,16+/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FPSTZFGNJYLUPE-JKSUJKDBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(C1NC(=O)C2=CC3=CN=CN3C=C2)C4=CN=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CO[C@@H]([C@H]1NC(=O)C2=CC3=CN=CN3C=C2)C4=CN=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2R,3S)-2-pyridin-3-yloxolan-3-yl]imidazo[1,5-a]pyridine-7-carboxamide typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the oxolane ring, followed by the introduction of the pyridine ring through a series of nucleophilic substitution reactions. The final step involves the formation of the imidazo[1,5-a]pyridine moiety through cyclization reactions under specific conditions, such as the use of strong acids or bases as catalysts.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of each step. Common industrial methods include the use of high-pressure reactors and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

N-[(2R,3S)-2-pyridin-3-yloxolan-3-yl]imidazo[1,5-a]pyridine-7-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic and electrophilic substitution reactions are common, with reagents like halogens or alkylating agents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogens in the presence of a catalyst like iron or aluminum chloride.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

N-[(2R,3S)-2-pyridin-3-yloxolan-3-yl]imidazo[1,5-a]pyridine-7-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or enzyme inhibitor.

    Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[(2R,3S)-2-pyridin-3-yloxolan-3-yl]imidazo[1,5-a]pyridine-7-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The pathways involved in its action include signal transduction cascades and metabolic pathways that are crucial for cellular function.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[(2R,3S)-2-pyridin-3-yloxolan-3-yl]imidazo[1,5-a]pyridine-7-carboxamide is unique due to its combination of three distinct structural elements, which confer specific chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.

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